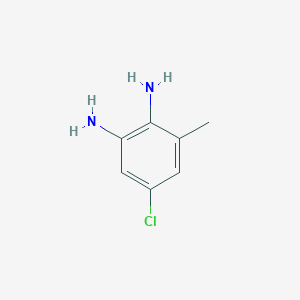

5-Chloro-3-methylbenzene-1,2-diamine

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNVBPMFGXBWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363697 | |

| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109671-52-5 | |

| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of Chlorinated Toluene Derivatives

The synthesis begins with nitration of 3-chloro-5-methyltoluene or analogous precursors. Nitrating agents such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduce nitro groups at the 1- and 2-positions of the benzene ring. Reaction conditions typically involve temperatures of 0–5°C to minimize side reactions like ring sulfonation.

Key Parameters:

Catalytic Hydrogenation of Nitro Groups

The dinitro intermediate undergoes reduction to yield the target diamine. Palladium on carbon (Pd/C) or Raney nickel catalyzes this step under hydrogen gas (H₂) at 3–5 bar pressure.

Optimization Insights:

-

Catalyst Loading : 5–10 wt% Pd/C achieves >95% conversion in ethanol at 50°C.

-

Selectivity : Ammonium formate additives suppress over-reduction to hydroxylamines.

-

Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the diamine with >98% purity.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

An alternative route involves substituting a pre-existing halogen (e.g., fluorine) in diaminotoluene derivatives with chlorine. For example, 5-fluoro-3-methylbenzene-1,2-diamine reacts with chlorine gas (Cl₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid.

Reaction Conditions:

-

Temperature : 80–100°C in dichloromethane.

-

Chlorine Source : Cl₂ gas or sulfuryl chloride (SO₂Cl₂).

-

Yield : ~60–65% due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. Continuous flow reactors (CFRs) enhance mass transfer and temperature control during nitration and reduction steps.

Advantages:

-

Residence Time : 10–15 minutes per stage vs. hours in batch reactors.

-

Safety : Reduced risk of thermal runaway in exothermic nitration.

Catalytic System Recycling

Pd/C catalysts are recovered via filtration and reactivated by washing with dilute HNO₃, achieving 5–7 reuse cycles without significant activity loss.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | HNO₃, H₂SO₄, Pd/C, H₂ | 70–75% | >98% | High |

| Halogen Exchange | Cl₂, AlCl₃ | 60–65% | 90–95% | Moderate |

| Continuous Flow Process | HNO₃, H₂, Pd/C | 75–80% | >99% | Industrial |

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Nitration may yield mononitro or over-nitrated byproducts.

Solution : Controlled addition rates and low temperatures suppress polysubstitution.

Catalyst Deactivation

Issue : Pd/C loses activity due to sulfur poisoning or sintering.

Solution : Pretreatment with chelating agents (e.g., EDTA) removes catalyst poisons.

Emerging Techniques

Photocatalytic Reduction

Recent studies explore visible-light-driven reduction of nitro groups using TiO₂ nanoparticles, achieving 85% yield under ambient conditions.

Biocatalytic Routes

Engineered nitroreductases from E. coli enable enzymatic reduction of nitro intermediates in aqueous media, though yields remain suboptimal (~50%).

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes electrophilic aromatic substitution due to activating amino groups.

Halogenation : Chlorination or bromination with Cl₂/AlCl₃ or Br₂/FeCl₃ occurs at positions para to the chlorine substituent .

Nitration : Further nitration is feasible, though hindered by steric effects from the methyl group.

| Reaction Type | Reagent | Position of Substitution |

|---|---|---|

| Halogenation | Cl₂/AlCl₃ | Para to Cl substituent |

| Nitration | HNO₃/H₂SO₄ | Meta to methyl group |

Oxidation and Reduction

Oxidation : Reacts with KMnO₄ or CrO₃ in acidic conditions to form quinones .

Reduction : Hydrogenation with Pd/C or Fe/HCl fully reduces the benzene ring or functional groups .

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Quinone derivatives |

| Reduction | H₂/Pd/C | Fully saturated diamine |

Coupling Reactions

Azo Coupling : Forms azo compounds with diazonium salts using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Heterocyclic Synthesis : Reacts with trichloromethyl groups to form benzimidazoles via condensation .

| Reaction Type | Reagent | Product |

|---|---|---|

| Azo Coupling | EDC/HOBt/NMM | Azo dyes |

| Benzimidazole | Trichloromethyl groups | Heterocyclic derivatives |

Key Findings

- Regioselectivity : Substitution occurs preferentially at positions ortho/para to the amino groups .

- Reduction Pathways : Tin-mediated reduction is more selective than Fe/HCl for nitro group conversion .

This compound’s reactivity is driven by its activating amino groups and halogen substituent, enabling diverse transformations in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Chloro-3-methylbenzene-1,2-diamine serves as a vital intermediate in the synthesis of various organic compounds. It participates in several chemical reactions:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions where the aromatic ring acts as a nucleophile. This allows for the introduction of various substituents onto the benzene ring.

- Nucleophilic Substitution Reactions: The amino groups can react with electrophiles under suitable conditions, leading to the formation of diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Introduction of substituents on the aromatic ring |

| Nucleophilic Substitution | Reactions involving amino groups with electrophiles |

| Oxidation | Formation of quinones or other oxidized derivatives |

| Reduction | Conversion of nitro groups to amines |

Biological Applications

Research has been conducted into the biological activities associated with this compound. Its structural properties suggest potential applications in:

- Enzyme Interactions: The compound may be utilized to study enzyme interactions and metabolic pathways due to its ability to form stable complexes with biological macromolecules.

- Pharmacological Studies: Although specific pharmacological data is limited, compounds with similar structures have been explored for their therapeutic potential in various diseases.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Chlorination | Introduction of a chloro group to 4-methylbenzene-1,2-diamine |

| Multi-Step Synthesis | Involves nitration, reduction, and halogenation steps |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, its application as an intermediate in organic synthesis has been documented in broader chemical research contexts. For instance:

- Synthesis of Functionalized Compounds: Researchers have utilized this compound as a starting material for synthesizing more complex molecules that exhibit unique properties or biological activities.

- Comparative Studies on Similar Compounds: Studies comparing the reactivity of this compound with structurally similar compounds have highlighted its unique substitution pattern and reactivity profile.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amine groups on the benzene ring allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-Chloro-3-methylbenzene-1,2-diamine with analogous diamines, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

Physicochemical Properties

- Solubility : Methyl and fluoro substituents enhance aqueous solubility compared to chloro/nitro derivatives .

- Stability : Nitro-substituted diamines are prone to decomposition under reducing conditions, whereas trifluoromethyl analogs exhibit superior thermal stability .

- Crystallinity : Hydrochloride salts (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) form stable crystals, facilitating purification .

Pharmacological Relevance

- This compound : Key intermediate in sphingosine 1-kinase inhibitors (antiproliferative agents) .

- 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine : Used in high-purity pharmaceutical intermediates for CNS-targeting drugs .

- 5-Fluoro-3-methylbenzene-1,2-diamine : Explored in antimicrobial agents due to fluorine’s bioavailability-enhancing effects .

Biologische Aktivität

5-Chloro-3-methylbenzene-1,2-diamine, also known as 5-chloro-2-methyl-1,2-benzenediamine, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 156.61 g/mol. This compound features a chloro group and two amino groups attached to a benzene ring, which significantly influences its chemical reactivity and biological properties. Despite its structural significance, comprehensive research on the biological activity of this compound remains limited.

Chemical Structure and Properties

The structural configuration of this compound is pivotal in determining its reactivity and interaction with biological systems. The presence of the chloro group enhances electrophilic aromatic substitution reactions, while the amino groups can participate in nucleophilic substitution reactions. This dual reactivity is essential for the compound's potential biological applications.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, some related compounds have been investigated for their biological effects. The following sections summarize findings from related studies that may provide insights into the potential effects of this compound.

Cytotoxicity Studies

Research has shown that compounds with similar structures exhibit varying degrees of cytotoxicity against different cell lines. For instance:

- Cytotoxic Effects : A study involving various aromatic diamines found that compounds with similar configurations demonstrated moderate cytotoxic effects on cancer cell lines such as HeLa (cervical adenocarcinoma) and U87 (glioblastoma) cells. The IC50 values for these compounds ranged from approximately 93.7 µM to over 300 µM, indicating selective toxicity towards cancerous cells compared to non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa | Unknown | Unknown |

| 4-Chloro-5-fluorobenzene-1,2-diamine | HeLa | 20.1 | ~21 |

| Benzene-1,2-diamine | T. brucei | 35.2 | Unknown |

The exact mechanism of action for this compound remains unclear due to the lack of direct studies. However, based on its structural characteristics, it is hypothesized that:

- Electrophilic Reactions : The chloro group may facilitate electrophilic attacks on cellular components.

- Amino Group Interactions : The amino groups could interact with various biological targets, potentially influencing metabolic pathways or gene expression.

Synthesis and Applications

Several methods for synthesizing this compound have been developed. These syntheses allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system. The compound's applications extend into various fields including:

- Chemical Synthesis : Used as an intermediate in the production of dyes and pharmaceuticals.

- Research Applications : Potential use in studying cellular mechanisms due to its structural similarities with known biologically active compounds.

Q & A

Basic Research Questions

Synthesis Optimization How can solvent systems be optimized for the synthesis of 5-Chloro-3-methylbenzene-1,2-diamine to improve yield and purity? Solvent selection should prioritize polarity and hydrogen-bonding capacity to stabilize intermediates and reduce side reactions. Studies on structurally similar diamines (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) suggest binary solvent mixtures (e.g., ethanol-water) enhance solubility and reaction kinetics. Systematic screening using Hansen solubility parameters can identify optimal ratios .

Purification Strategies What chromatographic methods are effective for isolating this compound from byproducts? Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (0.1% formic acid) is recommended. For lab-scale purification, flash chromatography using silica gel with ethyl acetate/hexane gradients achieves >95% purity. Monitor fractions via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Characterization Techniques Which spectroscopic methods are critical for confirming the structure of this compound?

- NMR : H NMR (DMSO-d6) should show aromatic protons at δ 6.8–7.2 ppm and NH2 signals near δ 4.5–5.0 ppm.

- FTIR : Peaks at ~3350 cm (N-H stretch) and 1600 cm (C=C aromatic).

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 171.04 .

Advanced Research Questions

Reaction Mechanism Elucidation How can computational modeling resolve ambiguities in the nitration/amination pathways of this compound synthesis? Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity. For example, meta-chlorine directs electrophilic substitution, but steric hindrance from the methyl group may alter pathways. Validate with kinetic isotope effects or Hammett plots .

Contradictory Solubility Data How should researchers address discrepancies in reported solubility values for this compound in polar aprotic solvents? Employ a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to test variables like temperature, solvent composition, and agitation. Statistical analysis (ANOVA) identifies outliers and refines models. Recent studies on similar diamines highlight dimethyl sulfoxide (DMSO) as optimal at 25°C .

Oxidative Stability in Air What experimental protocols mitigate oxidation of the diamine group during storage or reactions?

- Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) in storage.

- Monitor degradation via cyclic voltammetry (oxidation peaks near +0.8 V vs. Ag/AgCl).

- FTIR tracking of NH2 → NO2 conversion over time under controlled O2 exposure .

Computational Screening for Derivatives How can AI-driven tools predict bioactivity or catalytic potential of this compound derivatives? Machine learning models (e.g., QSAR or molecular docking) trained on PubChem/CAS datasets identify substituents enhancing binding to target enzymes (e.g., cytochrome P450). COMSOL Multiphysics simulates reaction dynamics for catalyst design .

Methodological Frameworks

Handling Hazardous Intermediates What safety protocols are essential for handling chlorinated diamine intermediates?

- Engineering Controls : Perform reactions in fume hoods with HEPA filters.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Data-Driven Experimental Design How can factorial design reduce trial numbers in optimizing diamine synthesis? A 2 factorial design tests variables (temperature, catalyst loading, solvent ratio) with minimal runs. For example, a 2 design (8 experiments) identifies interactions between variables. Response surface methodology (RSM) then optimizes conditions .

Cross-Disciplinary Applications What emerging fields could leverage this compound’s properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.